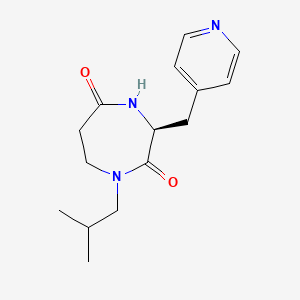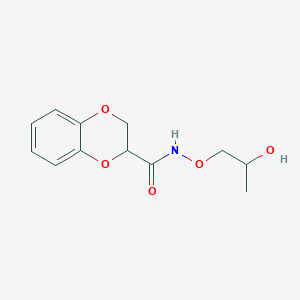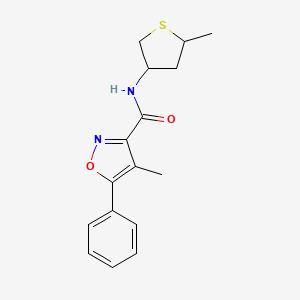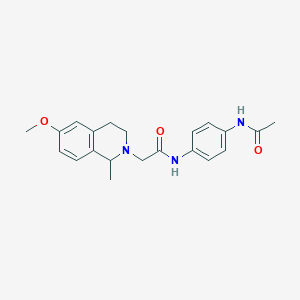![molecular formula C12H20N4O4 B7434707 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid, also known as MOHA, is a synthetic compound that has been widely used in scientific research. This compound has been known to exhibit various biological activities, making it an important tool in the study of biological systems.
Mecanismo De Acción
The mechanism of action of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is not fully understood. However, it has been shown to inhibit the interaction between two proteins by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting, which can lead to the identification of new therapeutic targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. One of the most important effects is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its ability to inhibit protein-protein interactions. This can lead to the identification of new therapeutic targets. Additionally, this compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
Direcciones Futuras
There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research. One of the most important directions is the identification of new therapeutic targets for various diseases. Additionally, this compound can be used in the study of protein-protein interactions, which can lead to the development of new drugs. Furthermore, this compound can be modified to improve its biological activity, making it an even more important tool in scientific research.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. This compound has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases. There are many future directions for the use of this compound in scientific research, including the identification of new therapeutic targets and the development of new drugs.
Métodos De Síntesis
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with 6-bromohexanoyl chloride, followed by the reaction with 3-amino-propanoic acid. This method yields a high purity product that can be used in various scientific research applications.
Aplicaciones Científicas De Investigación
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been widely used in scientific research due to its ability to exhibit various biological activities. One of the most important applications of this compound is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can lead to the identification of new therapeutic targets. Additionally, this compound has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
3-[6-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-9-15-16-12(20-9)14-7-4-2-3-5-10(17)13-8-6-11(18)19/h2-8H2,1H3,(H,13,17)(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKIYFNVTFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-diethoxyphosphorylethanone](/img/structure/B7434628.png)
![2-[3-(diethylamino)pyrrolidin-1-yl]-2-oxo-N-(1,3,3-trimethylpiperidin-4-yl)acetamide](/img/structure/B7434640.png)



![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)

![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![N-[1-(1-hydroxycyclobutyl)propan-2-yl]-5-oxo-1,2-dihydropyrazole-3-carboxamide](/img/structure/B7434673.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)

![Ethyl 4-[[2-oxo-2-[(2-prop-1-en-2-yloxolan-3-yl)methylamino]acetyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434712.png)

